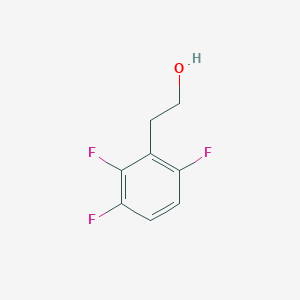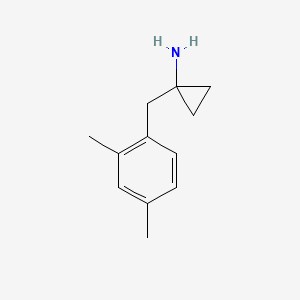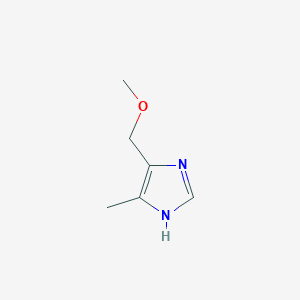
Benzeneethanol, 2,3,6-trifluoro-
概要
説明
Benzeneethanol, 2,3,6-trifluoro- is an organic compound characterized by the presence of a trifluorophenyl group attached to an ethyl alcohol moiety. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl groups, which can influence its reactivity and interactions in various chemical and biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanol, 2,3,6-trifluoro- typically involves the introduction of the trifluorophenyl group into an ethyl alcohol framework. One common method is through the reaction of 2,3,6-trifluorobenzyl chloride with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, yielding the desired alcohol.
Industrial Production Methods
Industrial production of Benzeneethanol, 2,3,6-trifluoro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
Benzeneethanol, 2,3,6-trifluoro- undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The trifluorophenyl group can be reduced under specific conditions to modify its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 2-(2,3,6-Trifluorophenyl)acetaldehyde or 2-(2,3,6-Trifluorophenyl)acetic acid.
Reduction: Formation of partially or fully reduced trifluorophenyl derivatives.
Substitution: Formation of various substituted trifluorophenyl ethyl alcohol derivatives.
科学的研究の応用
Benzeneethanol, 2,3,6-trifluoro- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Benzeneethanol, 2,3,6-trifluoro- involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The ethyl alcohol moiety can participate in hydrogen bonding and other interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2,3,6-Trifluorophenylacetic acid
- 2,3,6-Trifluorobenzyl alcohol
- 2,2,2-Trifluoroethanol
Uniqueness
Benzeneethanol, 2,3,6-trifluoro- is unique due to the combination of the trifluorophenyl group and the ethyl alcohol moiety. This combination imparts distinct chemical and physical properties, such as increased acidity and reactivity, compared to similar compounds. The presence of multiple fluorine atoms also enhances its stability and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
114152-24-8 |
|---|---|
分子式 |
C8H7F3O |
分子量 |
176.14 g/mol |
IUPAC名 |
2-(2,3,6-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H7F3O/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2,12H,3-4H2 |
InChIキー |
OVLNHUHKVMDBNI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1F)CCO)F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-Chlorobenzoyl)oxy]carbonimidoyl](/img/structure/B8674530.png)






![4-[4-(2,2,2-Trifluoroacetylamino)phenyl]butyric acid](/img/structure/B8674586.png)


![Piperazine, 1-[thioxo(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B8674617.png)

